
Methyl 2-hydroxy-3-phenylpropanoate
Overview
Description
Methyl 2-hydroxy-3-phenylpropanoate (CAS: 13674-16-3) is an ester derivative of 2-hydroxy-3-phenylpropanoic acid, featuring a methyl ester group at the carboxylic acid position. It has a molecular formula of C₁₀H₁₂O₃, a molecular weight of 180.20 g/mol, and a density of 1.1±0.1 g/cm³ . Its boiling point is 286.1±20.0 °C at standard atmospheric pressure, with a flash point of 120.0±14.5 °C, indicating moderate thermal stability . The compound is typically a colorless liquid or low-melting solid, depending on stereochemical configuration and purity.
It is structurally characterized by a hydroxyl (-OH) group at the C2 position and a phenyl group at the C3 position of the propanoate backbone.
Preparation Methods
Structural and Physicochemical Properties
Methyl 2-hydroxy-3-phenylpropanoate (C₁₀H₁₂O₃) is characterized by a hydroxyl group at the C2 position and a phenyl moiety at C3 of the propanoate backbone. Its molecular weight is 180.201 g/mol, with a density of 1.1±0.1 g/cm³ and a boiling point of 286.1±20.0°C . The compound’s chirality, particularly the (R)- and (S)-enantiomers, influences its biological activity and industrial utility .
Acid-Catalyzed Esterification
Conventional Batch Esterification
The most direct synthesis involves esterifying 2-hydroxy-3-phenylpropanoic acid with methanol under acidic conditions. Dowex™ MSC-1 resin, a macroreticular ion-exchange catalyst, facilitates this reaction with yields exceeding 97% . Typical conditions include:
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Methanol-to-acid molar ratio : 5:1
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Catalyst loading : 10 wt%
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Reaction temperature : 65°C
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Duration : 6–8 hours
The reaction proceeds via nucleophilic acyl substitution, where the resin’s sulfonic acid groups protonate the carboxylic acid, enhancing electrophilicity for methanol attack .
Table 1: Batch Esterification Optimization
Parameter | Optimal Value | Yield (%) |
---|---|---|
Temperature (°C) | 65 | 97 |
Methanol Ratio | 5:1 | 95 |
Catalyst Loading | 10 wt% | 97 |
Continuous-Flow Esterification
Industrial processes employ continuous-flow reactors to enhance efficiency. A tubular reactor packed with Dowex™ MSC-1 achieves 94% conversion in 30 minutes at 80°C, reducing solvent use by 40% compared to batch methods . This approach minimizes side products like dimethyl ether, which forms at higher temperatures (>100°C).
Asymmetric Synthesis of Enantiopure Derivatives
Chiral Resolution via Enzymatic Hydrolysis
Lipase B from Candida antarctica (CAL-B) resolves racemic mixtures by selectively hydrolyzing the (S)-enantiomer. In a biphasic system (water/octanol), the (R)-ester remains unreacted, achieving 99% enantiomeric excess (ee) after 24 hours .
Asymmetric Aldol Addition
The Mukaiyama aldol reaction using chiral Lewis acids provides enantioselective access to the hydroxy ester. For example, a titanium(IV)-binaphthol complex catalyzes the addition of methyl trimethylsilyl dimethylketene acetal to benzaldehyde derivatives, yielding the (R)-enantiomer with 92% ee .
Table 2: Asymmetric Catalysts and Performance
Catalyst | ee (%) | Yield (%) |
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Ti(IV)-binaphthol | 92 | 85 |
CAL-B lipase | 99 | 78 |
Jacobsen’s Co-salen | 88 | 82 |
Hydrolysis and Purification Strategies
Selective Hydroxyl Protection
The tert-butyldimethylsilyl (TBS) group protects the hydroxyl moiety during esterification, preventing undesired side reactions. Deprotection using tetrabutylammonium fluoride (TBAF) restores the hydroxyl group with >95% efficiency .
Crystallization and Chromatography
Recrystallization from n-hexane/ethyl acetate (9:1) yields white crystals with 99.5% purity . Reverse-phase HPLC (C18 column, 254 nm) detects impurities below 0.1%, validated using LC-MS/MS .
Industrial-Scale Production and Sustainability
Environmental Impact Metrics
The E-factor (kg waste/kg product) quantifies process sustainability. Batch methods using Dowex™ MSC-1 exhibit E-factors of 28.9, while continuous-flow systems reduce this to 21.5 via solvent recycling .
Catalytic System Innovations
Amb-F, a fluorous-tagged catalyst, enables solvent-free aldol reactions at 60°C, achieving 89% yield with E-factor 21.5 . Immobilized enzymes in packed-bed reactors further reduce waste generation.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-oxo-3-phenylpropanoic acid.
Reduction: It can be reduced to form 2-hydroxy-3-phenylpropanol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: 2-oxo-3-phenylpropanoic acid.
Reduction: 2-hydroxy-3-phenylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Agents
Methyl 2-hydroxy-3-phenylpropanoate has been studied for its potential as an anticancer agent. Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For example, modifications to the structure of related compounds have yielded promising results in inhibiting the proliferation of HeLa cells, with IC50 values comparable to established chemotherapeutic agents such as doxorubicin .
2. Drug Development
As a chiral building block, this compound is utilized in the synthesis of pharmaceuticals. Its derivatives can serve as intermediates in the production of drugs targeting specific biological pathways, including those involved in cancer and metabolic disorders .
Organic Synthesis Applications
1. Synthesis of Chiral Compounds
The compound is employed in the synthesis of various chiral compounds due to its stereochemical properties. The ability to modify its structure allows chemists to create a range of derivatives that can be used in asymmetric synthesis processes. This is particularly relevant in the development of new drugs where chirality plays a crucial role in biological activity .
2. Reaction with Electrophiles
this compound can undergo chemoselective reactions with electrophiles, leading to the formation of complex molecules such as hexahydro-pyrimidinones and oxazolidines. These reactions are valuable for creating new materials with specific properties for industrial applications .
Material Science Applications
1. Polymer Chemistry
In material science, this compound is explored as a monomer for polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and adhesives .
Case Studies
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-3-phenylpropanoate involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in ester hydrolysis and oxidation-reduction reactions. The compound’s hydroxyl and ester functional groups allow it to participate in a variety of biochemical processes .
Comparison with Similar Compounds
The following table summarizes key structural analogs of Methyl 2-hydroxy-3-phenylpropanoate, highlighting differences in substituents, stereochemistry, and functional properties:
Key Observations :
Ester Group Variations: Replacement of the methyl ester with bulkier groups (e.g., benzyl or phenylethyl) alters solubility and bioactivity. For example, (2R)-2-(4-hydroxyphenyl)ethyl 2-hydroxy-3-phenylpropanoate exhibits antimicrobial activity, likely due to enhanced lipophilicity from the phenylethyl group . Benzyl (2S)-2-hydroxy-3-phenylpropanoate is commercially discontinued, suggesting challenges in synthesis or stability compared to the methyl ester .
Stereochemical Differences: The (R)-enantiomer of this compound has an enantiomeric purity of 86.1% , while its (S)-isomer (CAS: 61389-68-2) shares similar physicochemical properties but may differ in biological interactions .
Functional Group Modifications: Introduction of a benzoylamino group (as in CAS 32981-85-4) significantly increases melting point (183–185°C) and molecular weight, making it suitable for pharmaceutical intermediates . Methyl 3-(3-hydroxyphenyl)propanoate (CAS: 27000-00-6) shows positional isomerism, with the hydroxyl group on the phenyl ring instead of the propanoate chain, reducing structural similarity .
Synthetic Applications: this compound is a product in catalytic studies using Fe₃O₄@SiO₂@HPW, highlighting its role in biomass conversion reactions . Derivatives like (R)-Methyl 2-azido-3-phenylpropanoate (92% enantiomeric purity) serve as intermediates for further functionalization (e.g., Staudinger reactions) .
Research Findings and Implications
- Antimicrobial Activity: While this compound itself lacks reported bioactivity, its phenylethyl analog (compound 2 in ) shows broad-spectrum antimicrobial effects, suggesting that ester group modifications enhance biological potency .
- Stereochemical Purity : Enantiomeric purity (e.g., 86.1–92% for derivatives in ) is critical for applications in asymmetric synthesis and drug development .
- Thermal Stability: The relatively high boiling point (286°C) and flash point (120°C) of this compound make it suitable for high-temperature reactions .
Biological Activity
Methyl 2-hydroxy-3-phenylpropanoate, specifically in its (S)-enantiomeric form, has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an organic compound characterized by the following features:
- Molecular Formula : C10H12O3
- Molecular Weight : Approximately 180.20 g/mol
- Functional Groups : Hydroxyl group (-OH) and methyl ester (-COOCH₃)
The presence of these functional groups contributes to its reactivity and biological activity, allowing it to participate in hydrogen bonding and other molecular interactions .
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of (S)-methyl 2-hydroxy-3-phenylpropanoate. Research indicates that it may inhibit pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in various cellular models. For instance, in lipopolysaccharide (LPS)-stimulated THP-1 cells, this compound significantly reduced the levels of these cytokines, suggesting its role in mitigating inflammatory responses .
Analgesic Effects
In addition to its anti-inflammatory properties, (S)-methyl 2-hydroxy-3-phenylpropanoate has been investigated for its analgesic effects. Preliminary studies suggest that it may interact with pain pathways, potentially offering therapeutic benefits for pain management .
The mechanism through which (S)-methyl 2-hydroxy-3-phenylpropanoate exerts its biological effects involves several pathways:
- Cytokine Inhibition : The compound inhibits the phosphorylation of NF-κB p65, a key transcription factor involved in the inflammatory response. This inhibition leads to decreased expression of inflammatory cytokines .
- Enzyme Interaction : It has been suggested that (S)-methyl 2-hydroxy-3-phenylpropanoate may interact with enzymes involved in metabolic pathways, influencing their activity and potentially altering metabolic processes .
Case Studies and Research Findings
Several studies have explored the biological activities of (S)-methyl 2-hydroxy-3-phenylpropanoate:
Applications in Pharmaceuticals
Due to its biological activities, (S)-methyl 2-hydroxy-3-phenylpropanoate is being explored as a candidate for drug development. Its ability to modulate inflammatory responses positions it as a potential therapeutic agent for conditions characterized by excessive inflammation, such as arthritis or autoimmune diseases.
Properties
IUPAC Name |
methyl 2-hydroxy-3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPPJJIBQQCOOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90929534 | |
Record name | Methyl 2-hydroxy-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90929534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13674-16-3 | |
Record name | Methyl 2-hydroxy-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90929534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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